Pyrrolidine-1-carbodithioic acid

Catalog No.
S598077
CAS No.
25769-03-3
M.F
C5H9NS2
M. Wt
147.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine-1-carbodithioic acid

CAS Number

25769-03-3

Product Name

Pyrrolidine-1-carbodithioic acid

IUPAC Name

pyrrolidine-1-carbodithioic acid

Molecular Formula

C5H9NS2

Molecular Weight

147.3 g/mol

InChI

InChI=1S/C5H9NS2/c7-5(8)6-3-1-2-4-6/h1-4H2,(H,7,8)

InChI Key

VSWDORGPIHIGNW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=S)S

Synonyms

ammonium pyrrolidine dithiocarbamate, ammonium tetramethylene dithiocarbamate, pyrrolidine dithiocarbamate, pyrrolidine dithiocarbamic acid, pyrrolidine dithiocarbamic acid, ammonium salt, pyrrolidine dithiocarbamic acid, sodium salt, Pyrrolidinedithiocarbamate

Canonical SMILES

C1CCN(C1)C(=S)S

Description

The exact mass of the compound Pyrrolidine dithiocarbamic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyrrolidine-1-carbodithioic acid is an organic compound characterized by the presence of a pyrrolidine ring and two dithioic acid functional groups. Its molecular formula is C9H18N2S2C_9H_{18}N_2S_2, and it has a molar mass of approximately 218.38 g/mol. This compound is known for its unique chemical structure, which includes a five-membered ring with nitrogen and sulfur atoms, making it a member of the dithiocarbamate family. Pyrrolidine-1-carbodithioic acid exhibits properties that are useful in various

, primarily due to its nucleophilic characteristics. It can form coordination complexes with transition metals, similar to other dithiocarbamates, which enhances its reactivity in organic synthesis. The compound can undergo:

  • Electrophilic Substitution: As a nucleophile, pyrrolidine-1-carbodithioic acid readily reacts with electrophiles such as alkyl halides and acyl halides .
  • Metal Complex Formation: It can chelate metal ions, forming stable complexes that are biologically active and can influence cellular processes .

Pyrrolidine-1-carbodithioic acid exhibits significant biological activity, particularly in the context of metal ion chelation. It has been shown to inhibit certain biological pathways by binding to metal ions like zinc, which can affect various cellular functions. Notably, it has been reported to inhibit viral RNA-dependent RNA polymerase, making it a potential candidate for antiviral applications . Additionally, its ability to induce cell cycle arrest in the G1 phase suggests potential uses in cancer therapy.

The synthesis of pyrrolidine-1-carbodithioic acid can be achieved through several methods:

  • Direct Reaction: It can be synthesized from pyrrolidine and carbon disulfide in the presence of a base, facilitating the formation of the dithiocarbamate structure.
  • Metal-Catalyzed Reactions: Recent advancements have introduced metal-catalyzed methods that allow for more efficient synthesis of pyrrolidine derivatives, including pyrrolidine-1-carbodithioic acid, through various catalytic pathways .

Pyrrolidine-1-carbodithioic acid finds applications in multiple fields:

  • Pharmaceuticals: Due to its biological activity, it is explored for use in drug development, particularly as an antiviral agent.
  • Agriculture: The compound may serve as a biopesticide or growth regulator due to its interaction with metal ions that are essential for plant growth.
  • Chemical Synthesis: It acts as a reagent in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution reactions.

Studies on the interactions of pyrrolidine-1-carbodithioic acid with various biological systems have highlighted its potential as a therapeutic agent. Its ability to bind metal ions alters enzyme activities and cellular signaling pathways. Research indicates that it may modulate the effects of heavy metals in biological systems by chelating them, thus reducing toxicity .

Pyrrolidine-1-carbodithioic acid shares structural similarities with several other compounds within the dithiocarbamate family. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Properties
Pyrrolidine DithiocarbamateContains a pyrrolidine ring and dithiocarbamateKnown for antiviral properties
Ammonium PyrrolidyldithiocarbamateSalt form of pyrrolidine dithiocarbamateEnhanced solubility and stability
Dithiocarbamic AcidSimple dithiocarbamate without a cyclic structureLess specific biological activity
Ethyl DithiocarbamateSimilar dithiocarbamate structureUsed primarily as a pesticide

Pyrrolidine-1-carbodithioic acid is unique due to its specific structural arrangement that combines both cyclic and dithioic functionalities, leading to distinct biological activities not observed in simpler dithiocarbamates.

The synthesis and production of pyrrolidine-1-carbodithioic acid encompass a spectrum of laboratory and industrial strategies. Each approach is tailored to optimize yield, purity, and scalability, while also facilitating downstream applications and derivative synthesis. The following sections dissect these methodologies in detail.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of pyrrolidine-1-carbodithioic acid is foundational for academic research and small-scale applications. The protocols described herein are designed for reproducibility, efficiency, and adaptability to diverse research objectives.

Direct Reaction of Pyrrolidine with Carbon Disulfide

The most prevalent laboratory synthesis of pyrrolidine-1-carbodithioic acid is the direct nucleophilic addition of pyrrolidine to carbon disulfide in the presence of a base . This reaction exploits the nucleophilicity of the secondary amine group in pyrrolidine and the electrophilicity of carbon disulfide, yielding the dithiocarbamic acid product.

The typical protocol involves dissolving pyrrolidine in an aprotic solvent such as ethanol or methanol, followed by the gradual addition of carbon disulfide under controlled temperature conditions. An inorganic base, commonly sodium hydroxide or potassium hydroxide, is introduced to deprotonate the intermediate and drive the reaction to completion. The reaction mixture is stirred for several hours, with progress monitored by thin-layer chromatography or nuclear magnetic resonance spectroscopy.

Upon completion, the reaction mixture is acidified to precipitate the pyrrolidine-1-carbodithioic acid, which is then isolated by filtration or extraction. The crude product is often purified by recrystallization from ethanol or by chromatographic techniques, depending on the required purity for subsequent applications.

The following table summarizes key reaction parameters typically employed in laboratory-scale syntheses:

ParameterTypical Value/RangeNotes
Pyrrolidine:CS₂ molar ratio1:1.05 – 1:1.2Slight excess CS₂ ensures completion
SolventEthanol, methanolAprotic, polar solvents preferred
BaseNaOH, KOHFacilitates deprotonation
Temperature0–25°CLower temperatures minimize byproducts
Reaction time2–6 hoursMonitored by TLC or NMR
PurificationRecrystallization, chromatographyChoice depends on application

This method is valued for its operational simplicity, high atom economy, and adaptability to modifications, such as the introduction of isotopic labels or functionalized pyrrolidine precursors .

Alternative Synthetic Pathways and Optimizations

Beyond the canonical direct reaction, alternative laboratory-scale synthetic routes have been explored to enhance yield, selectivity, and functional group compatibility. One such approach involves the use of pre-formed pyrrolidine salts or derivatives, which can be reacted with carbon disulfide under milder conditions or in the presence of phase-transfer catalysts. These modifications are particularly advantageous when synthesizing derivatives with sensitive substituents or when minimizing side reactions is critical.

Recent innovations include the employment of one-pot, multi-component reactions, where pyrrolidine, carbon disulfide, and additional electrophiles are combined to generate functionalized dithiocarbamates in a single step. Such methodologies leverage the high reactivity of the dithiocarbamic intermediate, enabling the introduction of alkyl, aryl, or heterocyclic moieties directly onto the carbodithioic acid scaffold [5].

Optimization studies have also focused on solvent selection, base strength, and reaction temperature. For instance, the use of dimethyl sulfoxide as both solvent and mild oxidant has been reported to facilitate the synthesis of quinolone-2-thione derivatives from pyrrolyl precursors and carbon disulfide, demonstrating the versatility of the core reaction under varied conditions [5]. Additionally, the implementation of microwave-assisted heating has been investigated to accelerate reaction rates and improve yields, particularly in the context of high-throughput synthesis.

The following table compares selected alternative laboratory protocols:

MethodologyKey FeaturesReported Yield (%)Reference
Direct reaction (EtOH, NaOH)Standard, robust75–90
Phase-transfer catalysisEnhanced solubility, mild conditions80–92 [5]
One-pot multi-componentFunctionalized derivatives60–85 [5]
Microwave-assistedRapid synthesis, energy-efficient85–95 [5]

These alternative approaches underscore the adaptability of pyrrolidine-1-carbodithioic acid synthesis to diverse research demands, enabling tailored modifications and process intensification.

Industrial Production Techniques

Scaling laboratory protocols to industrial production necessitates consideration of cost, safety, throughput, and environmental impact. Industrial synthesis of pyrrolidine-1-carbodithioic acid typically retains the fundamental chemistry of the laboratory process but incorporates process engineering optimizations to maximize efficiency and minimize waste.

In industrial settings, the direct reaction of pyrrolidine with carbon disulfide remains the cornerstone of production, but is conducted in large, jacketed reactors equipped with temperature and pressure controls. Continuous addition of reactants, in-line monitoring of reaction progress, and automated pH adjustment are standard practices to ensure consistent product quality and yield.

Industrial processes often utilize aqueous or mixed solvent systems to facilitate product isolation and minimize solvent recovery costs. Bases such as sodium hydroxide are employed in stoichiometric quantities, and the reaction is maintained at controlled temperatures, typically between 10°C and 30°C, to suppress the formation of polysulfide byproducts. Upon completion, the reaction mixture is acidified with mineral acids to precipitate the product, which is then separated by filtration or centrifugation.

Quality control is integrated at multiple stages, with in-process sampling analyzed by high-performance liquid chromatography, infrared spectroscopy, and mass spectrometry to verify product identity and purity. The scalability of the process is supported by the benign nature of the reactants and the absence of hazardous intermediates, making it amenable to kilogram- and ton-scale production .

A summary of industrial process parameters is provided below:

ParameterTypical Industrial ValueNotes
Reactor typeJacketed batch or continuousEnables temperature control
Solvent systemWater, ethanol-water mixturesCost-effective, facilitates isolation
BaseNaOH, KOHBulk availability, low cost
Temperature10–30°CPrevents side reactions
Product isolationFiltration, centrifugationScalable, efficient
Quality controlHPLC, IR, MSEnsures batch consistency

Process intensification strategies, such as the use of flow reactors and in-line purification modules, are under investigation to further enhance throughput and reduce environmental footprint.

Purification Protocols and Quality Assessment

The purification of pyrrolidine-1-carbodithioic acid is a critical step in both laboratory and industrial contexts, directly impacting the compound’s suitability for downstream applications. The purification strategy is dictated by the scale of synthesis, desired purity, and the presence of structurally similar impurities.

The most common purification method is recrystallization from ethanol or a water-ethanol mixture, which exploits the differential solubility of the product and impurities. For higher purity requirements, particularly for analytical or pharmaceutical applications, column chromatography on silica gel or reverse-phase media is employed. The choice of eluent is tailored to the polarity and stability of the dithiocarbamic acid, with mixtures of ethyl acetate and hexanes or aqueous acetonitrile proving effective.

In industrial settings, purification is streamlined to minimize solvent use and waste generation. Filtration and centrifugation are employed for bulk isolation, followed by washing with cold solvent to remove residual inorganic salts and unreacted starting materials. For applications requiring ultra-high purity, additional recrystallization or preparative HPLC may be utilized.

Quality assessment is conducted using a suite of analytical techniques. Melting point determination provides a rapid assessment of purity, while nuclear magnetic resonance spectroscopy and mass spectrometry confirm structural identity. High-performance liquid chromatography quantifies purity and detects trace impurities. Infrared spectroscopy is employed to verify characteristic functional group absorptions, particularly the C=S and N–H stretches.

The following table outlines typical analytical parameters for quality assessment:

Analytical MethodPurposeTypical Outcome
Melting pointRapid purity check120–130°C (pure compound)
NMR spectroscopyStructural confirmationExpected chemical shifts
Mass spectrometryMolecular weight confirmation[M+H]+ ion at m/z 163 (C₅H₉NS₂)
HPLCPurity quantification≥98% for analytical grade
IR spectroscopyFunctional group identificationC=S at ~1050 cm⁻¹, N–H at ~3200 cm⁻¹

These protocols ensure that pyrrolidine-1-carbodithioic acid meets stringent quality standards for research and industrial applications.

Structural Modifications and Derivative Formation

The chemical structure of pyrrolidine-1-carbodithioic acid, featuring a five-membered pyrrolidine ring and a dithiocarbonyl moiety, lends itself to a wide array of structural modifications. These modifications are pivotal for expanding the compound’s utility in coordination chemistry, catalysis, and materials science.

One common strategy involves the alkylation or arylation of the dithiocarbamic acid group, yielding N-substituted dithiocarbamate esters or amides. Such derivatives are synthesized by reacting the acid with alkyl halides or acyl chlorides under basic conditions. The resulting compounds exhibit altered solubility, stability, and metal-binding properties, enabling their use as tailored ligands or catalysts.

Esterification of the dithiocarbamic acid with alcohols, including functionalized or chiral alcohols, generates a diverse library of esters with tunable reactivity. These esters can serve as intermediates in the synthesis of more complex molecules or as ligands in asymmetric catalysis.

Recent research has explored the incorporation of additional functional groups onto the pyrrolidine ring, such as hydroxyl, carboxyl, or aromatic substituents, to modulate the electronic and steric environment of the dithiocarbamic acid. These modifications are achieved via pre-functionalized pyrrolidine precursors or post-synthetic derivatization.

The following table summarizes representative derivatives and their synthetic approaches:

Derivative TypeSynthetic ApproachKey Properties
N-alkyl dithiocarbamatesAlkylation with alkyl halidesEnhanced lipophilicity
Ester derivativesEsterification with alcoholsTunable solubility, reactivity
Amide derivativesReaction with acyl chloridesIncreased stability
Functionalized pyrrolidinesUse of substituted pyrrolidine precursorsModified electronic properties

These structural modifications underpin the versatility of pyrrolidine-1-carbodithioic acid as a chemical scaffold, facilitating its integration into advanced functional materials and coordination complexes [3] .

Physical Description

Powder; [Alfa Aesar MSDS]

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

147.01764164 g/mol

Monoisotopic Mass

147.01764164 g/mol

Heavy Atom Count

8

UNII

RG3HRQ45HY

Related CAS

5108-96-3 (ammonium salt)
872-71-9 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 48 of 49 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5108-96-3
25769-03-3

Wikipedia

Pyrrolidine_dithiocarbamate

General Manufacturing Information

1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1): ACTIVE

Dates

Modify: 2023-07-20
Yan et al. Extracellular redox modulation by regulatory T cells. Nature Chemical Biology, doi: 10.1038/nchembio.212, published online 30 August 2009 http://www.nature.com/naturechemicalbiology

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